![molecular formula C20H22N2O4S B4439841 {1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-5-yl}(morpholin-4-yl)methanone](/img/structure/B4439841.png)
{1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-5-yl}(morpholin-4-yl)methanone
Overview
Description
{1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-5-yl}(morpholin-4-yl)methanone: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indole core with a morpholine ring and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-5-yl}(morpholin-4-yl)methanone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the indole core reacts with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where the sulfonyl-indole intermediate reacts with morpholine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidized Derivatives: Products include indole-2,3-diones and other oxidized forms.
Reduced Derivatives: Products include sulfoxides and sulfides.
Substituted Derivatives: Various substituted morpholine derivatives can be formed.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be used in the synthesis of advanced materials with unique electronic and optical properties.
Biology:
Enzyme Inhibition: The compound can inhibit specific enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Protein Binding: It can bind to specific proteins, aiding in the study of protein-ligand interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Therapeutics: It can be explored for its therapeutic potential in treating various diseases.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: It can be employed in the production of pharmaceutical compounds with specific biological activities.
Mechanism of Action
The mechanism of action of {1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-5-yl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. Additionally, it can interact with cellular receptors, altering signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
{1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-5-yl}(piperidin-4-yl)methanone: This compound features a piperidine ring instead of a morpholine ring, which may affect its chemical reactivity and biological activity.
{1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-5-yl}(pyrrolidin-4-yl)methanone: This compound has a pyrrolidine ring, offering different steric and electronic properties compared to the morpholine derivative.
Uniqueness: The presence of the morpholine ring in {1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-5-yl}(morpholin-4-yl)methanone imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different ring structures.
Properties
IUPAC Name |
[1-(4-methylphenyl)sulfonyl-2,3-dihydroindol-5-yl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-15-2-5-18(6-3-15)27(24,25)22-9-8-16-14-17(4-7-19(16)22)20(23)21-10-12-26-13-11-21/h2-7,14H,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQQEMLTUNVGFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)C(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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